5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting thromboembolic disorders. This compound features a thiophene core, which is a five-membered heterocyclic ring containing sulfur, and incorporates a trifluoromethyl group, enhancing its biological activity and lipophilicity.
The compound can be synthesized through various chemical reactions involving thiophene derivatives and pyrazole intermediates. It has been referenced in patent literature and chemical databases, indicating its relevance in drug development.
This compound belongs to the class of thiophene carboxamides and is characterized by the presence of halogen substituents, specifically chlorine and trifluoromethyl groups. Such compounds often exhibit significant biological activities, making them valuable in pharmaceutical research.
The synthesis of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be achieved through several methods. A common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate amines or amides under controlled conditions.
The molecular structure of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be represented using various chemical notation systems:
ClC(=O)N(C(C(F)(F)F)N=C1C=CS=C1)C(=O)N
The compound's structure reveals functional groups that contribute to its chemical reactivity and biological activity, including:
5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0